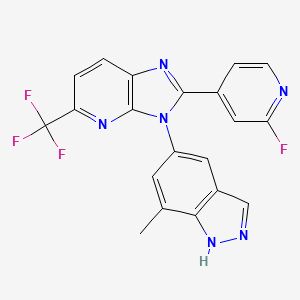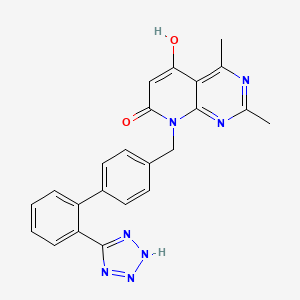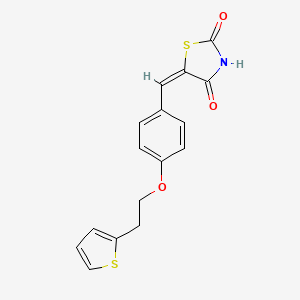
AMPA receptor modulator-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPA receptor modulator-5 is a compound that belongs to the class of positive allosteric modulators of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that mediate fast synaptic transmission in the central nervous system. These receptors play a crucial role in synaptic plasticity, learning, and memory. Positive allosteric modulators enhance the activity of AMPA receptors by increasing the duration of the glutamate-induced inward current and slowing down the deactivation or desensitization rates of the AMPA ion channel .
Preparation Methods
The synthesis of AMPA receptor modulator-5 involves several steps, including the formation of tricyclic cage and indane fragments necessary for binding with the target receptor. The synthetic approaches to this compound have been optimized to ensure high potency and specificity. The preparation methods typically involve cross-coupling reactions and heterogeneous hydrogenation . Industrial production methods for AMPA receptor modulators often involve large-scale synthesis using similar reaction conditions, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
AMPA receptor modulator-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentoxide, sodium hydroxide, magnesium sulfate, hydrazine hydrate, methanol, ethanol, n-hexane, ethyl acetate, tetrahydrofuran, and dichloromethane . The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or altered physiological activity.
Scientific Research Applications
AMPA receptor modulator-5 has a wide range of scientific research applications. In chemistry, it is used to study the binding affinity and functional activity of AMPA receptors. In biology, it is used to investigate the role of AMPA receptors in synaptic transmission and plasticity. In medicine, AMPA receptor modulators are being explored as potential treatments for neurological disorders such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder, and drug dependence . Additionally, these compounds have applications in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of AMPA receptor modulator-5 involves its binding to specific sites on the AMPA receptor, which enhances the receptor’s response to glutamate. This positive modulation increases the duration of the glutamate-induced inward current and slows down the deactivation or desensitization rates of the AMPA ion channel . The molecular targets of this compound include the various subunits of the AMPA receptor, and the pathways involved are primarily related to glutamatergic neurotransmission.
Comparison with Similar Compounds
AMPA receptor modulator-5 is unique in its high potency and specificity for AMPA receptors. Similar compounds include other positive allosteric modulators of AMPA receptors, such as derivatives of 3,7-diazabicyclo [3.3.1]nonanes and various benzodioxole derivatives . These compounds share similar mechanisms of action but may differ in their binding affinities, pharmacokinetic properties, and therapeutic potential.
Properties
Molecular Formula |
C20H12F4N6 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-3-(7-methyl-1H-indazol-5-yl)-5-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H12F4N6/c1-10-6-13(7-12-9-26-29-17(10)12)30-18(11-4-5-25-16(21)8-11)27-14-2-3-15(20(22,23)24)28-19(14)30/h2-9H,1H3,(H,26,29) |
InChI Key |
LXHKHYCZDVAWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C5=CC(=NC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)




![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
